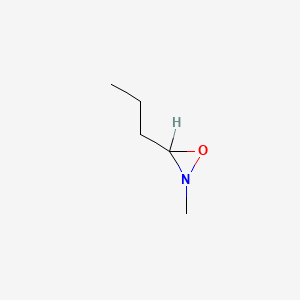

2-Methyl-3-propyl-1,2-oxaziridine

Übersicht

Beschreibung

2-Methyl-3-propyl-1,2-oxaziridine is a heterocyclic organic compound with the molecular formula C₅H₁₁NO It belongs to the class of oxaziridines, which are characterized by a three-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-3-propyl-1,2-oxaziridine can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-3-propyl-1-aminopropan-1-ol with a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure the formation of the oxaziridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using robust and scalable processes. These methods aim to optimize yield and purity while minimizing by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-propyl-1,2-oxaziridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles can substitute the oxaziridine ring under specific conditions.

Major Products Formed:

Oxidation: Formation of oxaziridine derivatives.

Reduction: Production of corresponding amines.

Substitution: Generation of various substituted oxaziridines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methyl-3-propyl-1,2-oxaziridine serves as a valuable reagent in organic synthesis. It is particularly useful for forming oxaziridine derivatives through oxidation reactions. The compound can undergo various transformations, including:

- Oxidation Reactions: Utilizing oxidizing agents like hydrogen peroxide or peracids to form oxaziridine derivatives.

- Reduction Reactions: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to produce corresponding amines.

- Substitution Reactions: The oxaziridine ring can be substituted by nucleophiles under specific conditions, leading to diverse substituted oxaziridines.

Data Table: Reaction Types and Products

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Oxaziridine derivatives |

| Reduction | LiAlH₄ | Corresponding amines |

| Substitution | Nucleophiles | Substituted oxaziridines |

Biological Applications

In biochemical studies, this compound has emerged as a redox-active chemical tagging agent. Its ability to selectively modify amino acids, especially methionine residues in proteins, has opened avenues for innovative applications:

- Therapeutic Protein Modification: The compound can be employed to create antibody-drug conjugates (ADCs) and enhance the efficacy of therapeutic polypeptides.

- Biomolecular Imaging: Its reactivity allows for the installation of imaging payloads onto proteins, facilitating the study of protein dynamics and interactions in live cells.

Case Study: Methionine Bioconjugation

A significant study demonstrated that this compound could achieve high selectivity and efficiency in labeling proteins under biocompatible conditions. This method showed advantages over traditional electrophilic labeling techniques that often result in inconsistent outcomes.

Data Table: Biological Activity Comparison

| Compound | Target Amino Acid | Reaction Type | Selectivity | Efficiency |

|---|---|---|---|---|

| This compound | Methionine | Redox-based conjugation | High | High |

| Other Oxaziridines | Various | Electrophilic conjugation | Moderate | Variable |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of novel compounds that are essential in various manufacturing processes.

Comparative Analysis with Other Oxaziridines

Research comparing this compound with other oxaziridines indicates that it exhibits superior reactivity towards methionine residues. This enhanced reactivity is attributed to its structural features that promote nucleophilicity and electrophilicity during reactions.

Wirkmechanismus

The mechanism by which 2-Methyl-3-propyl-1,2-oxaziridine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates, and participating in various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-propyl-1,2-oxaziridine is compared with other similar compounds, such as 2,3-dimethyl-1,2-oxaziridine and 3-ethyl-2-methyl-1,2-oxaziridine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.

Biologische Aktivität

2-Methyl-3-propyl-1,2-oxaziridine is a member of the oxaziridine family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound has garnered attention in chemical biology due to its unique reactivity and potential applications in bioconjugation and therapeutic development.

The biological activity of this compound primarily revolves around its ability to act as a redox-active chemical tagging agent . This compound can selectively modify amino acids, particularly methionine residues in proteins, through a process known as Redox-Activated Chemical Tagging (ReACT) . The mechanism involves the formation of a sulfimide conjugation product when the oxaziridine reacts with thioether substrates, which are prevalent in many proteins .

Applications in Protein Functionalization

The ability to selectively functionalize proteins opens avenues for various applications:

- Therapeutic Protein Modification : this compound can be employed to create antibody-drug conjugates and other therapeutic polypeptides. This modification enhances the efficacy and targeting capabilities of therapeutic agents .

- Biomolecular Imaging : The compound's reactivity allows for the installation of imaging payloads onto proteins, facilitating the study of protein dynamics and interactions in live cells .

Study on Methionine Bioconjugation

A significant study demonstrated the use of this compound in methionine bioconjugation. The researchers found that this compound could achieve high selectivity and efficiency in labeling proteins under biocompatible conditions. The study highlighted its advantages over traditional methods that often involve electrophiles, which can lead to inconsistent labeling outcomes .

Comparative Analysis with Other Oxaziridines

Research comparing various oxaziridines indicated that this compound exhibited superior reactivity towards methionine residues compared to other compounds in its class. This was attributed to its structural features that enhance nucleophilicity and electrophilicity during the reaction process .

Data Table: Biological Activity Comparison

| Compound | Target Amino Acid | Reaction Type | Selectivity | Efficiency |

|---|---|---|---|---|

| This compound | Methionine | Redox-based conjugation | High | High |

| Other Oxaziridines | Various | Electrophilic conjugation | Moderate | Variable |

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety assessments indicate that oxaziridines can pose risks due to their reactive nature. Appropriate safety measures should be taken when handling this compound in laboratory settings .

Eigenschaften

IUPAC Name |

2-methyl-3-propyloxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4-5-6(2)7-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNVKESMWBRZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1N(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974273 | |

| Record name | 2-Methyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58751-77-2 | |

| Record name | Oxaziridine, 2-methyl-3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-propyloxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.